"N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide" synthesis pathway
"N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide" synthesis pathway
An In-depth Technical Guide to the Synthesis of N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a reliable and scalable synthesis pathway for N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide. The synthesis is achieved through a robust amide coupling reaction between two key precursors: 2-aminobenzonitrile and 3-(trifluoromethyl)benzoyl chloride. This document details the retrosynthetic analysis, the preparation of the requisite starting materials, a step-by-step protocol for the final amide formation, and methods for purification and characterization. The causality behind experimental choices, safety considerations, and authoritative references are included to ensure scientific integrity and reproducibility for researchers in organic synthesis and drug development.
Introduction
N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide is a substituted benzamide derivative. Benzamides are a significant class of compounds in medicinal chemistry, forming the core structure of numerous pharmaceuticals with a wide range of biological activities.[1][2] The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the cyanophenyl moiety offers a site for further chemical modification or interaction with biological targets.
This guide presents a logical and efficient synthetic approach, breaking down the process into the preparation of two key intermediates followed by their final coupling. The chosen pathway prioritizes the use of readily available or easily synthesized starting materials and employs well-established, high-yielding chemical transformations.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule simplifies the synthetic planning. The most logical disconnection is at the amide bond, which is a reliable and common bond-forming reaction. This approach breaks the target molecule into an amine component and a carboxylic acid derivative.
This analysis identifies 2-aminobenzonitrile and 3-(trifluoromethyl)benzoyl chloride as the immediate precursors for the final amide coupling step.
Synthesis of Precursors
The success of the final coupling reaction depends on the quality and availability of the starting materials. This section outlines established methods for their preparation.
Synthesis of 3-(Trifluoromethyl)benzoyl chloride
While 3-(trifluoromethyl)benzoyl chloride is commercially available, it can also be readily synthesized in the laboratory from its corresponding carboxylic acid. The conversion of a carboxylic acid to an acyl chloride is a standard transformation, often achieved with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride is efficient and cost-effective, with gaseous byproducts (SO₂ and HCl) that are easily removed.[3][4]
Reaction: 3-(Trifluoromethyl)benzoic acid → 3-(Trifluoromethyl)benzoyl chloride
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(trifluoromethyl)benzoic acid (1.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.[4]
-
Heat the reaction mixture to reflux (approx. 76 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After completion, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 3-(trifluoromethyl)benzoyl chloride is often of sufficient purity for the subsequent step. If necessary, it can be further purified by vacuum distillation.
Synthesis of 2-Aminobenzonitrile
2-Aminobenzonitrile can be prepared via several routes.[5][6][7] A common and effective laboratory method is the reduction of the corresponding nitro compound, 2-nitrobenzonitrile. Zinc dust in an acidic medium provides a reliable method for this transformation.[8]
Reaction: 2-Nitrobenzonitrile → 2-Aminobenzonitrile
Protocol:
-
In a flask suitable for handling exothermic reactions, suspend 2-nitrobenzonitrile (1.0 eq) in water or an aqueous alcohol mixture.
-
Add zinc dust (2.0-3.0 eq) to the suspension and stir vigorously.
-
Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise, maintaining the reaction temperature between 20-30 °C.[8]
-
After the addition is complete, continue stirring at room temperature for an additional 1-2 hours until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture to remove excess zinc and zinc salts.
-
Neutralize the filtrate with a base (e.g., sodium carbonate or sodium hydroxide solution) until basic pH is achieved.[8]
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield 2-aminobenzonitrile. The product can be purified by recrystallization or vacuum distillation.[8]
Core Synthesis: Amide Coupling Reaction
The final and key step is the nucleophilic acyl substitution reaction between the synthesized precursors. The amino group of 2-aminobenzonitrile acts as the nucleophile, attacking the electrophilic carbonyl carbon of 3-(trifluoromethyl)benzoyl chloride. A non-nucleophilic base is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.
Detailed Experimental Protocol
This protocol describes the coupling of the two precursors to form the final product.[9]
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| 2-Aminobenzonitrile | 118.14 | 1.0 | 10 | 1.18 g |
| 3-(Trifluoromethyl)benzoyl chloride | 208.57 | 1.05 | 10.5 | 2.19 g (1.58 mL) |
| Pyridine (or Triethylamine) | 79.10 | 1.2 | 12 | 0.95 g (0.97 mL) |
| Dichloromethane (DCM) | - | - | - | ~50 mL |
Procedure:
-
Preparation: To an oven-dried, 100 mL round-bottom flask under an inert atmosphere, add 2-aminobenzonitrile (1.18 g, 10 mmol).
-
Dissolution: Add anhydrous dichloromethane (DCM, 40 mL) and pyridine (0.97 mL, 12 mmol). Stir the mixture at room temperature until the amine is fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the exothermicity of the reaction.
-
Addition of Acyl Chloride: Dissolve 3-(trifluoromethyl)benzoyl chloride (2.19 g, 10.5 mmol) in anhydrous DCM (10 mL) and add it dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 25 mL) to remove excess pyridine, followed by saturated aqueous NaHCO₃ solution (25 mL) to neutralize any remaining acid, and finally with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide.
Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the chemical structure, showing the expected signals and integrations for the aromatic and amide protons and carbons.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the amide C=O stretch (around 1650-1680 cm⁻¹), N-H stretch (around 3200-3400 cm⁻¹), and the nitrile (C≡N) stretch (around 2220-2260 cm⁻¹).
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product, showing the molecular ion peak [M]⁺ or [M+H]⁺.
-
Melting Point: A sharp melting point range indicates a high degree of purity.
Safety, Handling, and Waste Disposal
-
3-(Trifluoromethyl)benzoyl chloride: Corrosive and lachrymatory. Reacts with water and moisture. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Thionyl Chloride: Highly toxic and corrosive. Reacts violently with water. All operations should be conducted in a well-ventilated fume hood.
-
Pyridine/Triethylamine: Flammable liquids with strong, unpleasant odors. Harmful if inhaled or absorbed through the skin.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a fume hood.
-
Waste Disposal: All organic and chlorinated waste should be collected in appropriately labeled containers for hazardous waste disposal according to institutional guidelines. Aqueous acidic and basic washes should be neutralized before disposal.
References
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American Chemical Society. (2018, May 25). Synthesis of 2-Aminobenzonitriles through Nitrosation Reaction and Sequential Iron(III)-Catalyzed C–C Bond Cleavage of 2-Arylindoles. Organic Letters. Available at: [Link]
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Asian Journal of Chemistry. (2023, August 31). Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride in Pyridine. Available at: [Link]
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Taylor & Francis Online. (2023, August 21). Efficient synthesis of thioquinazolinedione derivatives via the reaction of 2-aminobenzonitrile and carbonyl sulfide catalyzed by NaHS. Available at: [Link]
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European Patent Office. EP 0038223 A1 - Process for the preparation of trifluoromethylbenzoyl halides. Available at: [Link]
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European Patent Office. EP 3999505 B1 - PESTICIDAL PYRAZOLE AND TRIAZOLE DERIVATIVES. Available at: [Link]
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PubMed. (2022, January 20). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Available at: [Link]
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MDPI. (2021, October 30). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Available at: [Link]
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- Google Patents. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
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- ResearchGate. (2024, September 28).
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The Royal Society of Chemistry. Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. Available at: [Link]
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National Center for Biotechnology Information. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. PubMed Central. Available at: [Link]
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